molecular formula C18H27N3O3 B2601952 1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034324-44-0

1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2601952
CAS No.: 2034324-44-0
M. Wt: 333.432
InChI Key: RGHUYKYONDQRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, an oxane ring, and a dihydropyridine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane precursor.

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling Reactions: The final step involves coupling the piperidine and oxane rings with the dihydropyridine core through a series of amide bond formations and other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or oxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound is unique due to its combination of a piperidine ring, an oxane ring, and a dihydropyridine core.

    Other Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine, which are used as calcium channel blockers, share the dihydropyridine core but differ in their substituents and overall structure.

    Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are used in various pharmaceutical applications, share the piperidine ring but lack the oxane and dihydropyridine components.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

1-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-20-8-2-3-16(18(20)23)17(22)19-13-14-4-9-21(10-5-14)15-6-11-24-12-7-15/h2-3,8,14-15H,4-7,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHUYKYONDQRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.